molecular formula C9H10N4O B8127836 4-azido-N-ethylbenzamide

4-azido-N-ethylbenzamide

Cat. No.: B8127836
M. Wt: 190.20 g/mol
InChI Key: MPJJKNUBQLUKFX-UHFFFAOYSA-N
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Description

4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-ethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with N-ethylbenzamide.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-N-ethylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

    Substitution: Sodium azide in DMSO or acetonitrile.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Reduction: Formation of N-ethylbenzamide.

    Substitution: Formation of various substituted benzamides.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 4-azido-N-ethylbenzamide primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Comparison: 4-Azido-N-ethylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity compared to its amino-substituted counterparts. The azido group allows for participation in click chemistry and other azide-specific reactions, making it a versatile compound in synthetic and biological applications.

Properties

IUPAC Name

4-azido-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-11-9(14)7-3-5-8(6-4-7)12-13-10/h3-6H,2H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJJKNUBQLUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-azidobenzoic acid (0.65 g) in acetonitrile-DMF (2:1, 15 ml) were successively added 2M ethylamine in THF solution (2.4 ml), triethylamine (0.67 ml), HOBt (0.79 g) and WSC (0.92 g), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as a pale-yellow powder (0.73 g, 96%).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.79 g
Type
reactant
Reaction Step Three
Name
Quantity
0.92 g
Type
reactant
Reaction Step Four
Name
acetonitrile DMF
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Six
Quantity
0.67 mL
Type
solvent
Reaction Step Seven
Yield
96%

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